molecular formula C15H22O B15159183 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol CAS No. 651769-75-4

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol

Cat. No.: B15159183
CAS No.: 651769-75-4
M. Wt: 218.33 g/mol
InChI Key: QJDMTYBHCOWYOF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is a chemical compound with a unique structure that includes a phenol group substituted with a methyl group and a trimethylcyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is unique due to the presence of the trimethylcyclopentyl group, which imparts specific steric and electronic properties.

Properties

CAS No.

651769-75-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol

InChI

InChI=1S/C15H22O/c1-11-8-12(10-13(16)9-11)15(4)7-5-6-14(15,2)3/h8-10,16H,5-7H2,1-4H3/t15-/m1/s1

InChI Key

QJDMTYBHCOWYOF-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)O)[C@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)O)C2(CCCC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.